Heppso
Overview
Description
Heppso, also known as N-(2-Hydroxyethyl)piperazine-N’-(2-hydroxypropanesulfonic acid), is a zwitterionic buffer with a working pH range of 7.1 to 8.5. It is commonly used in biological research due to its strong copper(II) binding capability and its ability to maintain a stable pH environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heppso is synthesized by reacting N-(2-hydroxyethyl)piperazine with 1,3-propanesultone. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic reaction but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the buffer for research applications .
Chemical Reactions Analysis
Types of Reactions
Heppso primarily undergoes complexation reactions due to its strong affinity for copper(II) ions. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The most common reagent used with this compound is copper(II) sulfate, which forms a stable complex with the buffer. The reaction is usually carried out in an aqueous solution at room temperature .
Major Products Formed
The major product formed from the reaction of this compound with copper(II) sulfate is a stable copper(II)-Heppso complex, which is used in various biochemical assays .
Scientific Research Applications
Heppso is widely used in scientific research due to its buffering capacity and stability. Some of its key applications include:
Buffering Agent: This compound is used to maintain a stable pH in various biological experiments, ensuring optimal activity and function of enzymes and proteins.
Isoelectric Focusing (IEF): This compound plays a crucial role in the separation of proteins by isoelectric focusing, creating a pH gradient within the gel.
Copper(II) Complexation: This compound’s high affinity for copper(II) ions makes it useful in studies investigating copper-protein interactions.
Glycogen Synthase Studies: This compound is used in the structural analysis of glycogen synthase, highlighting its potential as a tool for studying protein-ligand interactions.
Mechanism of Action
Heppso functions as a buffer by maintaining a stable pH environment. Its zwitterionic nature allows it to resist changes in pH by neutralizing added acids or bases. The compound’s strong binding affinity for copper(II) ions is due to the presence of both amine and sulfonate groups, which coordinate with the metal ion to form a stable complex .
Comparison with Similar Compounds
Heppso is unique among Good’s buffers due to its strong copper(II) binding capability and its specific pH range. Similar compounds include:
HEPES: Another Good’s buffer with a pH range of 6.8 to 8.2, but with less affinity for copper(II) ions.
Tricine: A buffer with a pH range of 7.4 to 8.8, used in electrophoresis and other biochemical applications.
This compound’s unique combination of buffering capacity and metal-binding properties makes it particularly valuable in specific biochemical and biophysical research applications.
Properties
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O5S/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16/h9,12-13H,1-8H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZQLVPDAOBAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00887353 | |
Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00887353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68399-78-0 | |
Record name | N-2-Hydroxyethylpiperazine-N′-2-hydroxypropanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68399-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinepropanesulfonic acid, beta-hydroxy-4-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68399-78-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00887353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-hydroxy-4-(2-hydroxyethyl)piperazine-1-propanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO), and what are its main applications?
A1: N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (this compound) is a zwitterionic buffer commonly used in biological and biochemical research. Its primary function is to maintain a stable pH in experimental settings. []
Q2: Does this compound interact with metal ions, and if so, how does this affect its use in research?
A2: Yes, this compound exhibits significant copper-binding properties. Studies have shown that this compound can form strong complexes with copper (II) ions, with stability constants (log Kc) ranging from 7.04 to 7.68. This strong interaction must be considered when using this compound in studies involving trace metal speciation, as it can influence metal bioavailability and toxicity. [, ] For instance, in experiments with the alga Amphidinium carterae, this compound reduced copper uptake and toxicity due to its enhanced binding capacity compared to another buffer, POPSO. []
Q3: How does the copper-complexing ability of this compound compare to other similar buffers?
A3: Research indicates that this compound exhibits stronger copper binding than some other zwitterionic buffers, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) and 4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS). Conversely, buffers like 4-morpholinoethanesulfonic acid (MES) and 3-N-morpholinopropanesulfonic acid (MOPS) show no significant copper binding. []
Q4: How does the concentration of this compound affect its copper-complexing properties and acidity?
A4: Studies utilizing techniques like pH and pCu ion-selective electrode measurements, voltammetric analysis, and potentiometric stripping analysis have demonstrated that increasing this compound concentration influences both its copper-complexing ability and acidity constants. These effects are measurable and should be factored into experimental designs. []
Q5: Does this compound exhibit any surfactant activity, and how might this impact its applications?
A5: Yes, alternating current polarography experiments confirm that this compound displays marked surface activity at concentrations as low as 10 mM. This property could potentially affect the results of chemical and biological studies by influencing membrane interactions or altering the kinetics of reactions. []
Q6: Has this compound been investigated for its interactions with other metal ions besides copper?
A6: Yes, research has explored the complexation of this compound with other divalent transition metal ions, including zinc (II), lead (II), and cadmium (II). These studies, often employing potentiometric pH titration techniques, aim to determine the formation constants and thermodynamic parameters of various binary metal-HEPPSO complexes. [, ]
Q7: Are there any structural features of this compound that contribute to its metal-binding properties?
A7: While the provided research doesn't offer a detailed analysis of this compound's structure-activity relationship, the presence of multiple hydroxyl and sulfonic acid groups likely contributes to its metal-binding ability. These functional groups can act as electron donors, forming coordination complexes with metal ions. [, ]
Q8: Does temperature affect the interactions between this compound and metal ions?
A8: Yes, temperature variations can impact the complexation equilibria of this compound with metal ions. Studies have investigated the thermodynamic parameters of these interactions at different temperatures, revealing the influence of temperature on the stability and behavior of metal-HEPPSO complexes. []
Q9: Beyond its use as a buffer, are there other applications for this compound in research?
A9: Yes, this compound has been utilized in crystallographic studies involving enzymes. For instance, this compound has been used as an acceptor analogue in the crystallization and structural analysis of Escherichia coli glycogen synthase. [, , ]
Q10: Are there established analytical methods for detecting and quantifying this compound?
A10: Mass spectrometry techniques, specifically electrospray-ionization quadrupole time-of-flight mass spectroscopy, have been used to analyze this compound. This method allows for the identification and characterization of this compound, including the detection of potential contaminants within the buffer solution. []
Q11: Have any environmental impacts or degradation pathways been identified for this compound?
A11: The provided research does not delve into the environmental fate or potential ecotoxicological effects of this compound. Further investigation is needed to understand its degradation pathways and potential impact on the environment.
Q12: What are the alternatives to this compound, and how do they compare in terms of performance and applications?
A12: Several alternatives to this compound exist, including HEPES, POPSO, MES, and MOPS. The choice of buffer depends on the specific application and the potential for interference with the experimental system. For example, while this compound and HEPES exhibit copper-binding properties, MES and MOPS are more suitable for metal speciation studies due to their lack of interaction with metal ions. [, , ]
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